molecular formula C10H10ClFO3 B11798634 2-((3-Chloro-4-fluorophenoxy)methyl)-1,3-dioxolane

2-((3-Chloro-4-fluorophenoxy)methyl)-1,3-dioxolane

Cat. No.: B11798634
M. Wt: 232.63 g/mol
InChI Key: WXHITZVONPKIPU-UHFFFAOYSA-N
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Description

2-((3-Chloro-4-fluorophenoxy)methyl)-1,3-dioxolane is an organic compound with the molecular formula C10H10ClFO2 It is characterized by the presence of a dioxolane ring attached to a chlorofluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chloro-4-fluorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 3-chloro-4-fluorophenol with epichlorohydrin in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate epoxide, which then undergoes ring-opening to form the dioxolane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3-Chloro-4-fluorophenoxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenoxy derivatives, while hydrolysis can produce diols .

Scientific Research Applications

2-((3-Chloro-4-fluorophenoxy)methyl)-1,3-dioxolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-Chloro-4-fluorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-4-fluorophenoxy)acetic acid
  • 2-(3-Chloro-4-fluorophenoxy)-4-methylphenylamine
  • 3-[(3-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde

Uniqueness

2-((3-Chloro-4-fluorophenoxy)methyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where the dioxolane ring’s stability and reactivity are advantageous .

Properties

Molecular Formula

C10H10ClFO3

Molecular Weight

232.63 g/mol

IUPAC Name

2-[(3-chloro-4-fluorophenoxy)methyl]-1,3-dioxolane

InChI

InChI=1S/C10H10ClFO3/c11-8-5-7(1-2-9(8)12)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2

InChI Key

WXHITZVONPKIPU-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)COC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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